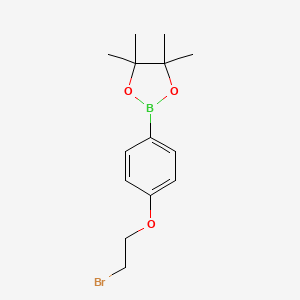
2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
“2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound. It is related to “(4-(2-Bromoethoxy)phenyl)boronic acid” which has a CAS Number of 913836-06-3 . The molecular weight of the related compound is 244.88 .
Synthesis Analysis
The synthesis of related compounds involves the use of 4-Hydroxybenzophenone, 1,2-dibromoethane, and K2CO3 . The mixture is refluxed for 48 hours and then cooled to room temperature. The reaction solution is filtered and the filtrate evaporated under reduced pressure to get an yellow oil. The product is purified by silica gel column chromatography .
Molecular Structure Analysis
The molecular structure of a related compound, “(4-(2-bromoethoxy)-phenyl)(phenyl)methanone”, has been studied . The crystal structure is monoclinic, with a volume of 1339.9(4) Å3 .
Physical And Chemical Properties Analysis
The related compound “(4-(2-Bromoethoxy)phenyl)boronic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 387.3±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 67.1±3.0 kJ/mol and a flash point of 188.1±30.7 °C .
Wissenschaftliche Forschungsanwendungen
Pathogen Detection in Environmental Water Samples
This compound has been utilized in the development of a rapid, visual, and double-checked Logic Gate detection platform for the detection of pathogenic microorganisms. The method employs aggregation-induced emission luminogens (AIEgens) in combination with CRISPR/Cas12a technology, offering high selectivity, specificity, and applicability for environmental water samples .
Photoinitiator Synthesis
The bromine atom present in the compound’s structure allows it to act as a reactant in nucleophilic reactions, leading to the synthesis of water-soluble photoinitiators. These novel structures can be used in various applications, including photoinitiating activities for hydrogen scavenging .
Material Science: Photoluminescent Materials
In material science, particularly in the synthesis of photoluminescent materials, the compound’s derivatives can be used due to their unique properties conferred by the bromine atom and the boronic ester group .
Analytical Chemistry: Chromatography
The compound’s derivatives can be used in chromatography as standards or reagents due to their distinct chemical properties, aiding in the separation and analysis of complex mixtures .
Biochemistry: Boronic Acid Derivatives
In biochemistry, the compound can be converted into boronic acid derivatives, which are crucial in various biochemical reactions and studies, including enzyme inhibition and the development of pharmaceuticals .
Organic Synthesis: Suzuki Coupling
The boronic ester group in the compound is pivotal for cross-coupling reactions like the Suzuki coupling, which is widely used in the synthesis of complex organic molecules .
Medicinal Chemistry: Drug Design and Synthesis
The compound’s structure allows for modifications that can lead to the development of new drugs. Its derivatives can be used as intermediates in the synthesis of pharmaceuticals with potential therapeutic applications .
Environmental Science: Pollutant Detection
Derivatives of this compound can be employed in the detection and analysis of environmental pollutants. Their unique reactivity with certain contaminants makes them suitable for monitoring environmental health .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(2-bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO3/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTOMYNPPZBRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657055 | |
| Record name | 2-[4-(2-Bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
913836-27-8 | |
| Record name | 2-[4-(2-Bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



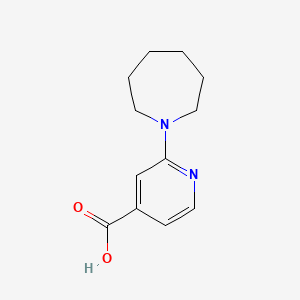
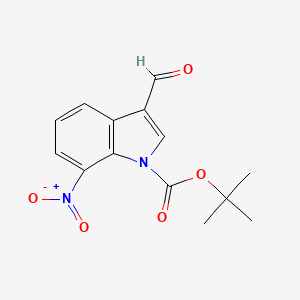
![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)

![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)
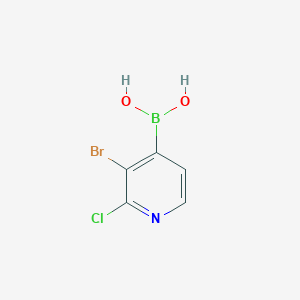
![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)
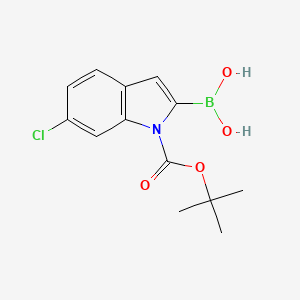
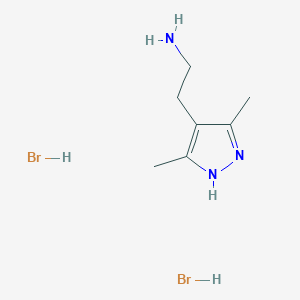
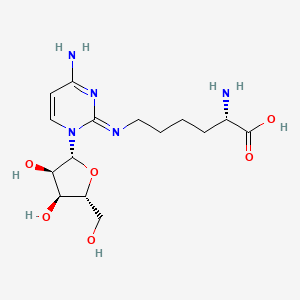
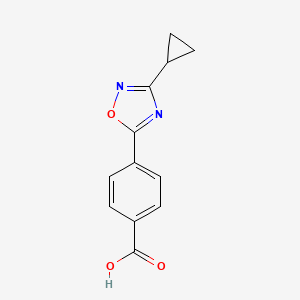
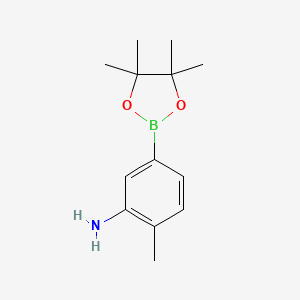
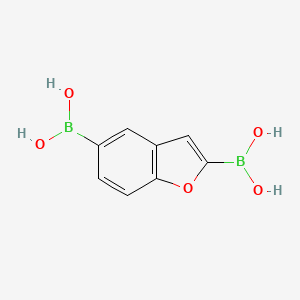
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)